
Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a phenoxy group and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate typically involves the reaction of 3,5-dimethylphenol with a suitable esterifying agent. One common method is the esterification of 3,5-dimethylphenol with 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Friedel-Crafts alkylation can be used for the substitution of the methyl groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its phenoxy and ester groups. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Metaxalone: A muscle relaxant with a similar phenoxy structure.
Phenoxyacetic acid: A simpler compound with a phenoxy group.
3,5-Dimethylphenol: The starting material for the synthesis of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate.
Uniqueness
This compound is unique due to its combination of a phenoxy group and a dimethylpropanoate ester. This combination imparts specific chemical properties that make it useful in various applications, including organic synthesis and potential therapeutic uses.
Properties
CAS No. |
651729-37-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-10-6-11(2)8-12(7-10)17-9-14(3,4)13(15)16-5/h6-8H,9H2,1-5H3 |
InChI Key |
MNLICEKFMFHOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


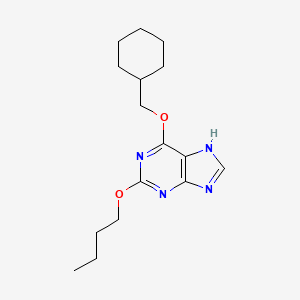
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
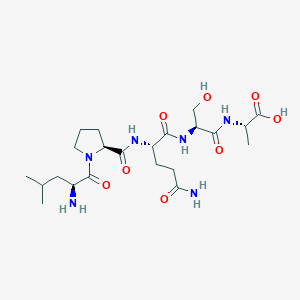

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
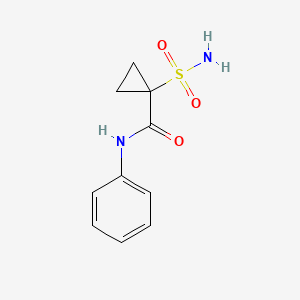
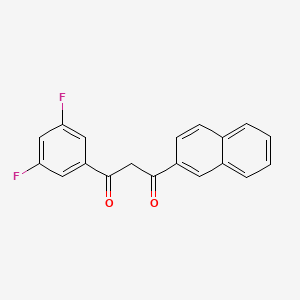
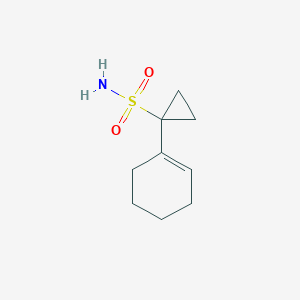
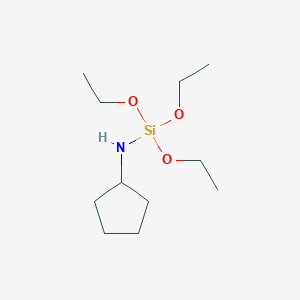
![1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide](/img/structure/B12536052.png)
